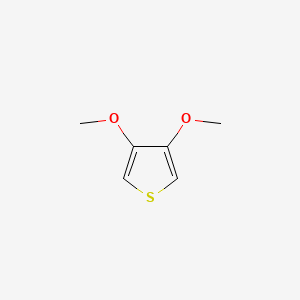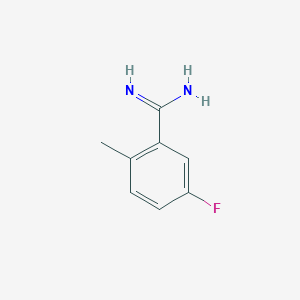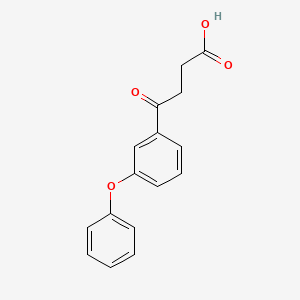![molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4](/img/structure/B1307003.png)
3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine” is a chemical compound with the molecular formula C8H12N2S and a molecular weight of 168.259 . It is achiral, with no defined stereocenters or E/Z centers .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . A method for synthesizing a related compound, “3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride”, involves nitrogen protection in a stainless steel autoclave, addition of an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure .Molecular Structure Analysis
The molecular structure of “3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine” can be represented by the SMILES notation “CC1=CSC2=NCCCCN12” and the InChI notation "InChI=1S/C8H12N2S/c1-7-6-11-8-9-4-2-3-5-10(7)8/h6H,2-5H2,1H3" .Chemical Reactions Analysis
The reaction mechanism of similar compounds involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-Claisen rearrangement .科学的研究の応用
Anticancer Applications
The thiazolopyrimidine derivatives, which share a structural similarity with 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid , have shown promising results in anticancer research. They are considered potential scaffolds for designing new anticancer drugs due to their ability to effectively bind to biological targets . The active methylene group in these compounds is highly reactive, making it an attractive center for functionalization and optimization of interactions with cancer cell targets .
Antibacterial Activity
These compounds have demonstrated significant antibacterial properties. The structural similarity of the thiazolopyrimidine ring system to purine allows for the design of structures capable of binding effectively to biological targets, which is crucial in developing new antibacterial agents .
Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been reported to exhibit anti-inflammatory activities. This is particularly important in the development of new treatments for inflammatory diseases, where the modulation of the immune response is required .
Enzyme Inhibition
The derivatives of thiazolopyrimidine, including those similar to 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid , have been explored as enzyme inhibitors. They have been studied for their potential as acetylcholinesterase inhibitors, which could have applications in treating diseases like Alzheimer’s .
Antitubercular Activity
The compounds have shown activity against Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents. This is particularly significant given the ongoing challenge of tuberculosis and the need for new therapeutic options .
Antiviral Potential
Thiazolopyrimidine derivatives have been investigated for their antiviral properties. This research is crucial in the ongoing fight against viral infections and the development of new antiviral drugs .
Polymerization Reactions
These compounds have also found applications in polymer science, particularly in polymerization reactions as copolymers. This opens up possibilities for creating new materials with specific properties tailored for various industrial applications .
作用機序
特性
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPZHGKCBBUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCCCN12)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1306937.png)
![(Z)-3-(3-chloro-4-methylanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1306938.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)